

Preliminary Studies on Efimosermin Alfa (GSK6519754) in Metabolic Research

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Compound of Interest

Compound Name: **GSK1362**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "**GSK1362**" did not yield any publicly available information. This document focuses on a relevant alternative from GSK's metabolic research pipeline, efimosermin alfa (formerly BOS-580, also known as GSK6519754), a compound with significant preliminary data in metabolic dysfunction-associated steatohepatitis (MASH).

Core Introduction: Efimosermin Alfa

Efimosermin alfa is an investigational, long-acting analogue of human fibroblast growth factor 21 (FGF21) being developed for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), a progressive form of non-alcoholic fatty liver disease.^{[1][2][3]} As an FGF21 analogue, efimosermin alfa regulates key metabolic pathways involved in reducing liver fat, inflammation, and fibrosis.^{[3][4]} Its extended half-life of approximately 21 days allows for a convenient once-monthly subcutaneous dosing regimen.^{[1][2]}

Quantitative Data Presentation

The following tables summarize the key quantitative outcomes from the Phase 2, randomized, double-blind, placebo-controlled trial of efimosermin alfa in patients with biopsy-confirmed MASH and F2/F3 fibrosis.^{[1][2][5]}

Table 1: Baseline Characteristics of Study Participants

Characteristic	Efimofersin Alfa (n=43)	Placebo (n=41)
Mean Age (years)	53	55
Mean Body Mass Index (kg/m ²)	~37	~37
Female Participants	~50%	~50%
Fibrosis Stage F3	18	18
Type 2 Diabetes	57%	Not specified

Source: Data compiled from multiple reports of the Phase 2 trial.[2][5]

Table 2: Histological Efficacy Endpoints at Week 24

Endpoint	Efimofersin Alfa (300 mg monthly)	Placebo	P-value
Fibrosis Improvement			
≥1 stage improvement without worsening of MASH	45.2%	20.6%	0.038
MASH Resolution			
Resolution without worsening of fibrosis	67.7%	29.4%	0.002
Composite Endpoint			
≥1 stage fibrosis improvement AND MASH resolution	38.7%	17.6%	0.066
Other Histological Improvements			
≥2 point improvement in NAS score without worsening of fibrosis	67.7%	20.6%	<0.001

Source: Data from a Phase 2, randomized, double-blind, placebo-controlled study.[\[5\]](#)

Table 3: Safety and Tolerability Profile

Adverse Event Profile	Efimofersin Alfa	Placebo
Most Frequent Treatment-Related AEs	Mild to moderate nausea, diarrhea, and vomiting	Mild to moderate nausea, diarrhea, and vomiting
Injection Site Reactions	Low incidence (<5%)	Not specified
Discontinuations due to AEs	Low and balanced between groups	Low and balanced between groups

Source: Reports from the Phase 2 trial indicate a favorable safety profile.[1][5][6]

Experimental Protocols

Phase 2 Clinical Trial for MASH

Objective: To evaluate the safety, tolerability, and efficacy of once-monthly efimofesfermin alfa in patients with MASH and F2/F3 fibrosis.

Study Design:

- A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.[1][5]
- Participants: 84 adults with biopsy-confirmed MASH, a NAFLD Activity Score (NAS) of ≥ 4 , and stage F2 or F3 liver fibrosis.[2][5]
- Randomization: Patients were randomly assigned in a 1:1 ratio to two arms.[5]
- Intervention Arm: Subcutaneous injection of 300 mg efimofesfermin alfa, administered once monthly.[2][5]
- Control Arm: Subcutaneous injection of a matching placebo, administered once monthly.[2]
- Treatment Duration: 24 weeks.[2][5]

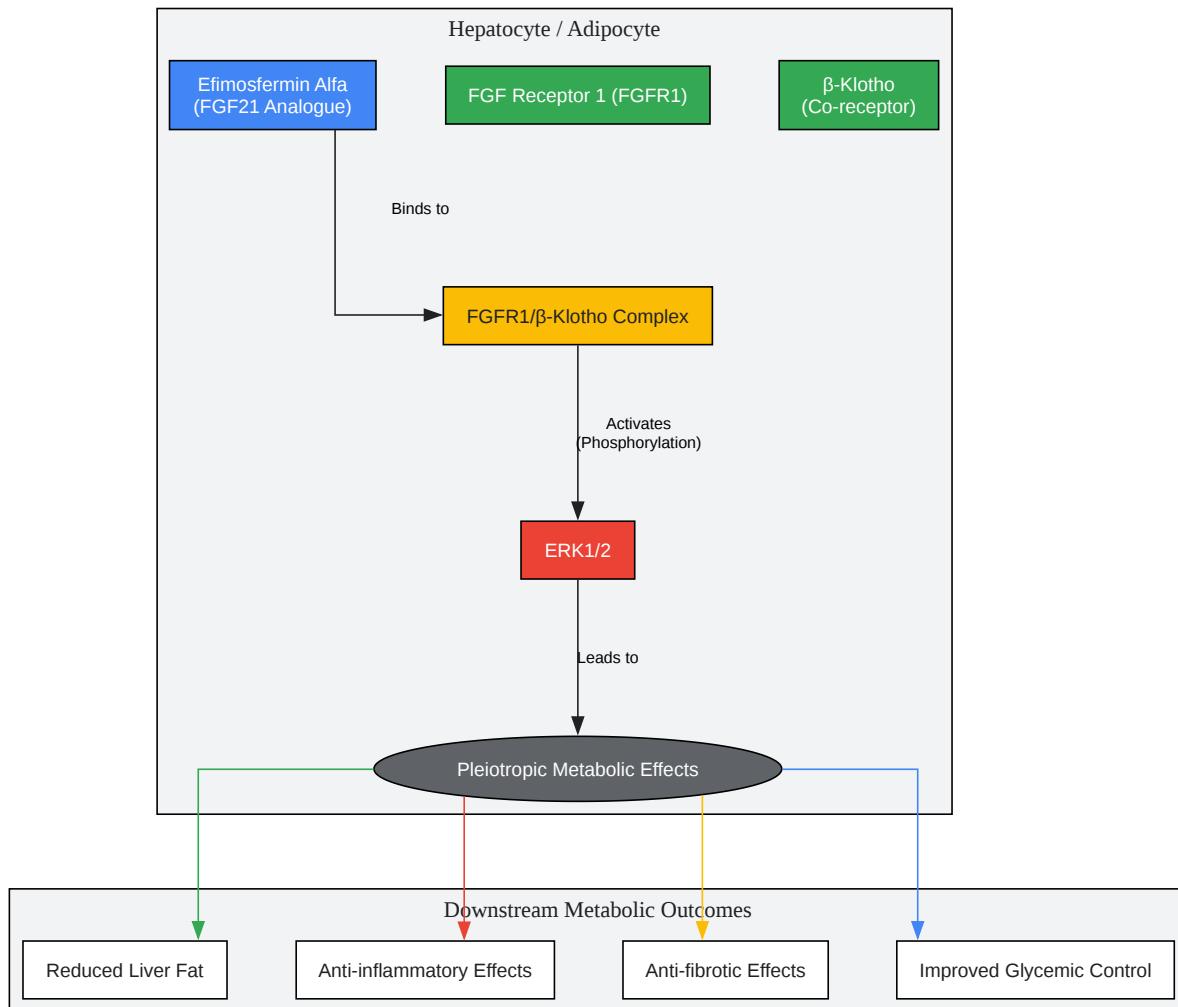
Endpoints:

- Primary Endpoint: Safety and tolerability, assessed by monitoring adverse events (AEs), serious adverse events (SAEs), and discontinuations due to AEs.[2][5]
- Exploratory Efficacy Endpoints (assessed via liver biopsy at 24 weeks):
 - Proportion of patients achieving fibrosis improvement of ≥ 1 stage without worsening of MASH.[5]
 - Proportion of patients achieving MASH resolution (defined as lobular inflammation score of 0-1 and hepatocyte ballooning score of 0) without worsening of fibrosis.[5]

- Proportion of patients achieving a composite endpoint of both fibrosis improvement (≥ 1 stage) and MASH resolution.[5]
- Other Endpoints: Changes in non-invasive markers of liver injury (e.g., liver enzymes), liver fat content (measured by MRI-PDFF), and metabolic biomarkers such as glycated hemoglobin (HbA1c).[1][7]

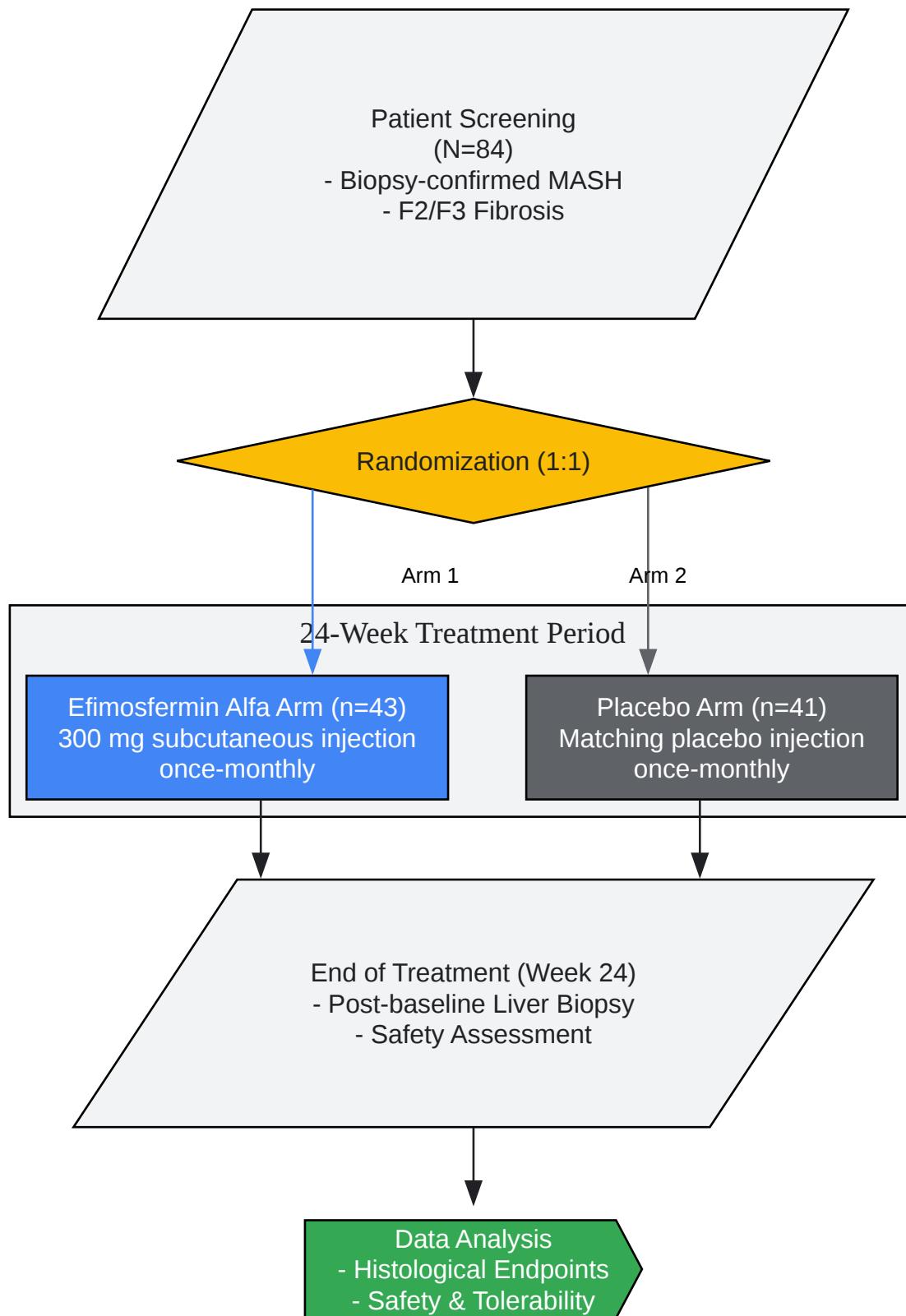
Mandatory Visualizations

Signaling Pathway of Efimosfermin Alfa (FGF21 Analogue)

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Caption: Signaling pathway of Efimosermin Alfa as an FGF21 analogue.

Experimental Workflow of the Phase 2 MASH Trial



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Caption: Workflow diagram for the Phase 2 clinical trial of Efimofersin Alfa.

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References

- 1. Once-Monthly Efimofersin Alfa (BOS-580) in Metabolic Dysfunction-Associated Steatohepatitis With F2/F3 Fibrosis: Results From a 24-Week, Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Boston Pharma Carves Out Monthly Treatment Niche in MASH With Strong Phase II Data - BioSpace [biospace.com]
- 4. biospace.com [biospace.com]
- 5. hcplive.com [hcplive.com]
- 6. Efimofersin-alfa: New drug for fatty liver | Clinic FEHV [fehv.org]
- 7. Boston Pharmaceuticals to Announce Positive Phase 2 Data on Efimofersin Alfa (BOS-580) in F2/F3 MASH During Late-Breaking Oral Presentation at AASLD 2024, The Liver Meeting [natap.org]
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